![molecular formula C20H21N5O3 B2777904 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea CAS No. 946234-67-9](/img/structure/B2777904.png)
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea
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Description
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea, also known as AZD4547, is a small molecule inhibitor that specifically targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various types of cancer.
Scientific Research Applications
Chemical Reactions and Derivatives
- The compound has been studied in the context of reactions with phenyl isocyanate and phenyl isothiocyanate, leading to products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1, 3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea (Yamanaka, Niitsuma, & Sakamoto, 1979).
Synthesis and Anticancer Properties
- Urea derivatives, including variants of the compound, have been synthesized and subjected to enzyme inhibition assays, revealing potential anticancer applications. One such compound demonstrated in vitro anticancer activity with a specific IC50 value (Mustafa, Perveen, & Khan, 2014).
Pharmacophoric Analysis
- Flexible urea derivatives, akin to the compound , have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential in the development of Alzheimer's disease treatments (Vidaluc et al., 1995).
Antimicrobial Properties
- Novel derivatives related to the compound have shown antimicrobial properties. These derivatives were synthesized and characterized by various spectroscopic techniques (Rani et al., 2014).
Conformational and Structural Studies
- Studies have also focused on the conformational and structural aspects of similar urea derivatives, contributing to the understanding of their chemical properties and potential applications in material sciences (Corbin et al., 2001).
properties
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-8-10-15(11-9-14)24-20(26)25-16-6-4-5-7-17(16)27-2/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFCJDYDVFKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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